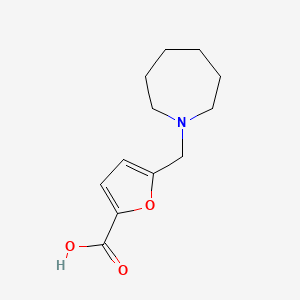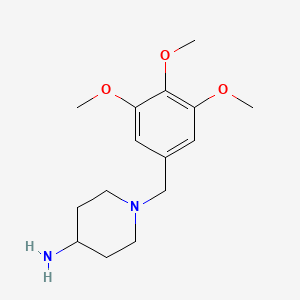
4-Formylphenyl 4-methylbenzenesulfonate
概述
描述
4-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S It is a derivative of benzaldehyde and is characterized by the presence of a formyl group (CHO) and a methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+p-Toluenesulfonyl chloride+Triethylamine→4-Formylphenyl 4-methylbenzenesulfonate
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Formylphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Formylphenyl 4-methylbenzenesulfonic acid.
Reduction: 4-Hydroxymethylphenyl 4-methylbenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonates.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of both the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic organic chemistry.
相似化合物的比较
- 4-Formylphenyl 4-chlorobenzenesulfonate
- 4-Formylphenyl 4-bromobenzenesulfonate
- 2-Formylphenyl 4-methylbenzenesulfonate
Comparison: 4-Formylphenyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and physical properties. Compared to its halogenated analogs, it may exhibit different solubility and reactivity profiles, making it suitable for specific applications where halogenated compounds may not be ideal.
属性
IUPAC Name |
(4-formylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOKXWYTSBUETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408559 | |
| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80459-48-9 | |
| Record name | 4-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80459-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formylphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of noncovalent interactions are important for the solid-state structure of 4-Formylphenyl 4-methylbenzenesulfonate?
A1: Research indicates that this compound (C14H12O4S) exhibits both π-π stacking interactions and halogen bonding in its solid-state structure. [] While π-π stacking occurs between the aromatic rings of the molecules, the halogen bonding specifically involves interactions between oxygen atoms and halogens (chlorine or bromine) present in related compounds. Density Functional Theory (DFT) calculations and analysis using Bader's theory of 'atoms in molecules' confirm the presence and stabilizing nature of these interactions. []
Q2: How do researchers study the nature of these interactions?
A2: Researchers utilize a combination of experimental and theoretical techniques. X-ray crystallography helps determine the solid-state structures and reveals the spatial arrangement of molecules, highlighting potential interaction sites. [] DFT calculations provide insights into the electronic structure and energetics of the interactions. [] Additionally, Molecular Electrostatic Potential (MEP) surface analysis helps visualize the charge distribution within the molecules, further supporting the presence and nature of interactions like halogen bonding. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)
![1-Isopropyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1309886.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)



![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)


